molecular formula C10H14N2O B1450447 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one CAS No. 1520741-03-0

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one

Cat. No.: B1450447
CAS No.: 1520741-03-0
M. Wt: 178.23 g/mol
InChI Key: PPKDLCQDSIQIQJ-UHFFFAOYSA-N
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Description

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound features a cyclobutanone ring substituted with a pyrazole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one typically involves the reaction of 2,2-dimethylcyclobutanone with 1-methyl-1H-pyrazole under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the cyclobutanone and pyrazole moieties provides a versatile scaffold for further chemical modifications and applications .

Properties

IUPAC Name

2,2-dimethyl-3-(1-methylpyrazol-4-yl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2)8(4-9(10)13)7-5-11-12(3)6-7/h5-6,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKDLCQDSIQIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)C2=CN(N=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one
Reactant of Route 2
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one
Reactant of Route 3
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one
Reactant of Route 4
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one
Reactant of Route 5
Reactant of Route 5
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one
Reactant of Route 6
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one

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